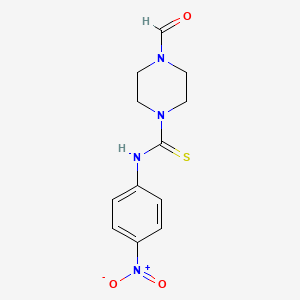

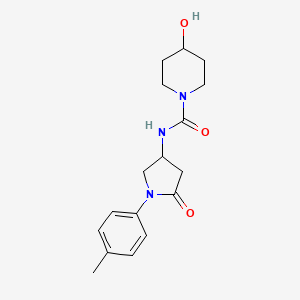

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ease with which it can be functionalized. Piperazine derivatives are known for their applications in drug development, particularly as catalysts and pharmacophores in the synthesis of therapeutic agents.

Synthesis Analysis

In the context of synthesizing piperazine derivatives with potential therapeutic applications, one study describes the development of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The study highlights the importance of the arene sulfonyl group on N4 for achieving high enantioselectivity, with the catalysts yielding high isolated yields and enantioselectivities for a broad range of substrates . Another study focuses on the synthesis of new analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, aiming to improve bioavailability by modifying the piperazine ring and other structural features .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their pharmacological properties. In the case of this compound, the presence of a nitrophenyl group suggests potential for aromatic interactions, which could be relevant in drug-receptor binding. The study on the crystal structures of related salts, such as 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, provides insights into the supramolecular assembly of these compounds, which can be two-dimensional or three-dimensional depending on the co-crystallized aromatic carboxylic acids .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents attached to the piperazine ring. The studies provided do not directly address the chemical reactions of this compound, but they do provide a background on the types of reactions that piperazine derivatives can undergo, such as hydrosilylation and modifications to improve drug-like properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of piperazine derivatives can be inferred. These compounds typically exhibit solid-state properties that are influenced by their molecular structures, such as crystal packing and hydrogen bonding capabilities. The modifications made to improve bioavailability in anti-tuberculosis agents suggest that solubility, absorption, and metabolic stability are key physical and chemical properties that are considered in the development of piperazine-based drugs .

Scientific Research Applications

Antiviral and Antimicrobial Activity

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide and its derivatives have demonstrated promising antiviral and antimicrobial activities. Studies have shown that certain derivatives, particularly those substituted with 4-nitrophenyl, exhibit potent antimicrobial activity against various microorganisms, including pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. These findings suggest potential applications in treating infectious diseases caused by these microorganisms (Reddy et al., 2013).

Anticancer Potential

Compounds derived from this compound have shown anticancer activities. Specifically, derivatives like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine have been investigated for their potential anti-tumor effects through molecular docking studies. These studies indicate strong binding affinities to DNA, suggesting a mechanism of action that could be exploited in anticancer therapies (Demirağ et al., 2022).

Antitubercular Activity

Some derivatives of this compound have been identified as potent antitubercular agents. These compounds, featuring various structural modifications, have shown significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights their potential in developing new treatments for this infectious disease (Jallapally et al., 2014).

properties

IUPAC Name |

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRIKMMRAZECJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)

![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)